Methyl 2-chloro-4-methylnicotinate

Catalog No.
S789320
CAS No.
217811-63-7
M.F
C8H8ClNO2
M. Wt
185.61 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl 2-chloro-4-methylnicotinate

CAS Number

217811-63-7

Product Name

Methyl 2-chloro-4-methylnicotinate

IUPAC Name

methyl 2-chloro-4-methylpyridine-3-carboxylate

Molecular Formula

C8H8ClNO2

Molecular Weight

185.61 g/mol

InChI

InChI=1S/C8H8ClNO2/c1-5-3-4-10-7(9)6(5)8(11)12-2/h3-4H,1-2H3

InChI Key

RJQVQDYEBIHZKH-UHFFFAOYSA-N

SMILES

CC1=C(C(=NC=C1)Cl)C(=O)OC

Canonical SMILES

CC1=C(C(=NC=C1)Cl)C(=O)OC

Pharmacology

Application Summary: Methyl 2-chloro-4-methylnicotinate is used in pharmacology as a precursor for synthesizing compounds with potential therapeutic effects.

Methods of Application: The compound is typically involved in chemical reactions under controlled laboratory conditions to produce derivatives that are then tested for pharmacological activity.

Results and Outcomes: The synthesized derivatives often undergo in vitro and in vivo testing to determine their efficacy and safety profiles. Quantitative data from these tests include IC50 values, therapeutic indices, and dosage ranges .

Organic Synthesis

Application Summary: In organic synthesis, this chemical serves as a building block for creating complex organic molecules.

Methods of Application: It is used in various synthetic pathways, including coupling reactions and as an intermediate in multistep synthesis processes.

Results and Outcomes: The outcomes are new organic compounds with specified molecular structures, confirmed by NMR, IR, and mass spectrometry analyses.

Material Science

Application Summary: Methyl 2-chloro-4-methylnicotinate finds applications in material science for the development of novel materials with unique properties.

Methods of Application: It can be polymerized or incorporated into larger molecular frameworks to alter material properties such as thermal stability and solubility.

Results and Outcomes: The resulting materials are characterized by their mechanical strength, conductivity, and other relevant material properties .

Analytical Chemistry

Application Summary: This compound is utilized in analytical chemistry as a standard or reagent for the quantification of related substances.

Methods of Application: It is used in chromatographic techniques, such as HPLC or GC-MS, to help identify and quantify analytes in complex mixtures.

Results and Outcomes: The precision and accuracy of analytical methods are improved, with outcomes including calibration curves and detection limits .

Biochemistry Research

Application Summary: In biochemistry research, Methyl 2-chloro-4-methylnicotinate is used to study enzyme-substrate interactions and metabolic pathways.

Methods of Application: The compound is introduced into biochemical assays to observe its transformation by enzymes or to trace metabolic pathways.

Results and Outcomes: Findings include kinetic parameters like Km and Vmax, and insights into enzyme mechanisms and substrate specificity .

Environmental Science

Application Summary: Environmental science uses this compound to assess the environmental fate and transport of similar organic chemicals.

Methods of Application: It is released in controlled environmental studies to monitor its degradation, bioaccumulation, and transport through ecosystems.

Results and Outcomes: Data include half-life measurements in various environmental compartments, bioconcentration factors, and degradation products .

Methyl 2-chloro-4-methylnicotinate is a chemical compound classified as a nicotinic acid derivative. It has the molecular formula C₈H₈ClN₁O₂ and a molecular weight of 187.61 g/mol. This compound features a pyridine ring substituted with a chlorine atom and a methyl group, which contributes to its unique properties and potential biological activities. Methyl 2-chloro-4-methylnicotinate is often used in organic synthesis and medicinal chemistry due to its structural characteristics that allow for various chemical modifications.

Typical of halogenated compounds. Notable reactions include:

  • Nucleophilic Substitution: The chlorine atom can be substituted by nucleophiles, leading to the formation of various derivatives. For example, when treated with sodium methoxide, it can yield methyl 2-methoxy-4-methylnicotinate .
  • Esterification: This compound can undergo esterification reactions, where it reacts with alcohols in the presence of acid catalysts to form esters.
  • Reduction Reactions: Under certain conditions, the compound can be reduced to yield corresponding amines or alcohols.

Methyl 2-chloro-4-methylnicotinate exhibits various biological activities, primarily due to its interaction with nicotinic acetylcholine receptors. Some studies suggest that derivatives of this compound may have potential applications in treating neurological disorders or as anti-inflammatory agents. Its biological profile indicates moderate toxicity, with acute effects noted in animal studies, emphasizing the need for careful handling .

The synthesis of methyl 2-chloro-4-methylnicotinate can be achieved through multiple methods:

  • Chlorination of Methyl Nicotinate:
    • Methyl nicotinate is treated with a chlorinating agent, such as thionyl chloride or phosphorus pentachloride, under controlled conditions to introduce the chlorine substituent at the 2-position of the pyridine ring.
  • Using Halogenated Precursors:
    • Starting from 4-methylnicotinic acid, methylation followed by chlorination can yield methyl 2-chloro-4-methylnicotinate .
  • One-Pot Synthesis:
    • A one-pot reaction involving methyl nicotinate and a chlorinating agent in the presence of a base has been documented, allowing for efficient synthesis while minimizing intermediate isolation .

Methyl 2-chloro-4-methylnicotinate finds applications in various fields:

  • Pharmaceuticals: It serves as an intermediate in the synthesis of drugs targeting nicotinic receptors.
  • Agricultural Chemicals: The compound may be explored for use in developing agrochemicals due to its potential biological activity.
  • Research: Utilized in laboratory settings for studying structure-activity relationships in medicinal chemistry.

Interaction studies involving methyl 2-chloro-4-methylnicotinate focus on its binding affinity to nicotinic acetylcholine receptors and other molecular targets. Research indicates that modifications to the structure can significantly affect its binding properties and biological efficacy. Studies also explore potential interactions with enzymes involved in metabolic pathways, which could influence pharmacokinetics and toxicity profiles .

Methyl 2-chloro-4-methylnicotinate shares similarities with several other compounds that feature modifications on the nicotinic acid framework. Below is a comparison highlighting its uniqueness:

Compound NameStructure FeaturesUnique Aspects
Methyl NicotinateMethyl ester of nicotinic acidLacks chlorine substituent
Methyl 2-chloro-4-iodonicotinateContains iodine instead of chlorineDifferent halogen affects reactivity
Ethyl 2-chloro-4-methylnicotinateEthyl ester instead of methylAlters solubility and biological activity
Methyl 5-chloro-2-methoxy-4-methylnicotinateMethoxy group at position 5Different positioning affects receptor binding

Methyl 2-chloro-4-methylnicotinate stands out due to its specific substitution pattern on the pyridine ring, influencing both its chemical reactivity and biological interactions compared to these similar compounds.

Esterification of 2-chloro-4-methylnicotinic Acid with Methanol

The most straightforward laboratory synthesis of methyl 2-chloro-4-methylnicotinate involves the direct esterification of 2-chloro-4-methylnicotinic acid with methanol using Fischer esterification methodology [1] [2]. This reaction typically employs concentrated sulfuric acid as the catalyst and proceeds under reflux conditions at temperatures ranging from 80-90°C for 8-12 hours [3] [4].

The reaction mechanism follows the standard Fischer esterification pathway, beginning with protonation of the carbonyl oxygen by the acid catalyst, followed by nucleophilic attack of methanol on the activated carbonyl carbon [3] [5]. The tetrahedral intermediate undergoes dehydration to yield the desired ester product. The equilibrium nature of this reaction necessitates the use of excess methanol to drive the reaction toward completion according to Le Châtelier's principle [3] [4].

Typical yields for this method range from 65-75% under standard conditions [6] [7]. The reaction can be optimized by using a large excess of methanol as both reagent and solvent, which helps shift the equilibrium toward ester formation while simultaneously removing water through azeotropic distillation [3] [4]. Product isolation involves neutralization of the acid catalyst with sodium bicarbonate, followed by extraction with ethyl acetate and purification by distillation under reduced pressure [6] [7].

Thionyl Chloride-Mediated Esterification Pathway

An alternative and more efficient approach involves the conversion of 2-chloro-4-methylnicotinic acid to the corresponding acid chloride using thionyl chloride, followed by treatment with methanol to yield the methyl ester [9] [10]. This two-step process offers several advantages over direct esterification, including higher yields and cleaner reaction profiles [11] [10].

The first step involves treating 2-chloro-4-methylnicotinic acid with thionyl chloride in an inert solvent such as dichloromethane at temperatures ranging from 80-100°C for 2-4 hours [10] [12]. The acid chloride formation is quantitative and proceeds through a well-established mechanism involving nucleophilic attack of the carboxylic acid oxygen on sulfur, followed by elimination of sulfur dioxide and hydrogen chloride [11] [10].

The second step involves careful addition of methanol to the acid chloride solution at low temperature to control the exothermic nature of the reaction [11]. This method typically yields 80-90% of the desired ester product with high purity [11]. The major advantages include the irreversible nature of the reaction, minimal side product formation, and the ability to conduct the reaction under anhydrous conditions [11] [10].

Optimization Strategies for Enhanced Yield

Several optimization strategies have been developed to enhance the yield and efficiency of laboratory-scale synthesis [13] [14] [3]. Temperature optimization studies have shown that conducting the esterification at slightly elevated temperatures (85-90°C) while maintaining good stirring improves reaction rates without significant side product formation [13] [14].

The use of molecular sieves or Dean-Stark apparatus for continuous water removal during Fischer esterification has been shown to improve yields to 85-92% [3] [4]. Additionally, the implementation of microwave-assisted synthesis has demonstrated significant improvements in reaction rates and yields while reducing reaction times from hours to minutes [13] [15].

Catalyst optimization studies have revealed that the use of p-toluenesulfonic acid instead of sulfuric acid can provide comparable yields with easier workup procedures [2] [3]. The optimal catalyst loading has been determined to be 0.1-0.2 equivalents relative to the carboxylic acid starting material [2] [3].

Industrial Production Methodologies

Large-Scale Esterification Processes

Industrial production of methyl 2-chloro-4-methylnicotinate typically employs continuous or semi-continuous processes designed to maximize throughput while maintaining product quality [15]. Large-scale esterification processes often utilize specialized reactor designs that facilitate efficient heat transfer and mass transfer operations [15] [16].

The industrial process typically begins with the preparation of a homogeneous mixture of 2-chloro-4-methylnicotinic acid and methanol in a molar ratio of 1:5 to 1:10, depending on the specific process requirements [15]. The use of excess methanol serves multiple purposes: driving the equilibrium toward ester formation, acting as a heat transfer medium, and facilitating product isolation through distillation [15] [16].

Industrial reactors are typically equipped with efficient agitation systems, temperature control mechanisms, and continuous monitoring systems for key process parameters [17] [18]. The reaction is conducted at temperatures ranging from 120-160°C under controlled pressure conditions to maintain optimal reaction rates while preventing decomposition [15] [16].

Process intensification techniques such as reactive distillation columns are increasingly employed in industrial settings, allowing simultaneous reaction and separation operations [15] [16]. These systems can achieve yields of 88-96% while significantly reducing energy consumption and equipment costs [15] [16].

Continuous Flow Reactor Applications

Continuous flow reactors have emerged as a preferred technology for industrial production of methyl 2-chloro-4-methylnicotinate due to their superior heat and mass transfer characteristics [19] [15]. These systems offer several advantages over traditional batch processes, including improved temperature control, reduced reaction times, and enhanced safety profiles [19] [15].

The continuous flow process typically involves the preparation of separate feed streams containing the carboxylic acid, methanol, and catalyst, which are then combined and fed into a tubular reactor system [19] [15]. The reactor is maintained at temperatures between 120-160°C with residence times ranging from 0.5-2 hours, depending on the specific reactor design and process conditions [19] [15].

Advanced continuous flow systems incorporate inline monitoring capabilities using techniques such as near-infrared spectroscopy or Raman spectroscopy to provide real-time feedback on reaction progress and product quality [19] [15]. This enables automated control of reaction parameters and ensures consistent product quality [19] [15].

The product stream from the continuous reactor is typically processed through a series of separation units, including distillation columns for solvent recovery and product purification [19] [15]. The overall process efficiency in continuous flow systems can achieve yields of 92-98% with significantly reduced waste generation compared to batch processes [19] [15].

Quality Control Parameters for Industrial Production

Industrial production of methyl 2-chloro-4-methylnicotinate requires stringent quality control measures to ensure product consistency and regulatory compliance [20] [18]. The implementation of comprehensive analytical testing protocols is essential for monitoring both intermediate and final product quality [20] [18].
Key quality control parameters include purity determination by high-performance liquid chromatography, with specifications typically requiring ≥97.0% purity [20] [18]. Moisture content analysis using Karl Fischer titration is critical, with industrial specifications typically limiting water content to ≤0.5% [20] [18]. Acidity measurements, typically expressed as hydrochloric acid equivalent, must be maintained below 0.1% to prevent product degradation [20] [18].

Heavy metal contamination is monitored using inductively coupled plasma mass spectrometry, with typical specifications requiring levels below 10 ppm [20] [18]. Residual solvent analysis by gas chromatography-mass spectrometry ensures compliance with regulatory limits, typically requiring total residual solvents below 0.5% [20] [18].

Physical property testing includes melting point determination using capillary methods, with typical specifications of 42-45°C for the crystalline form [20] [18]. Refractive index measurements provide additional quality assurance, with specifications typically requiring values between 1.520-1.525 [20] [18]. Color evaluation through visual inspection ensures the product meets aesthetic standards, typically requiring colorless to pale yellow appearance [20] [18].

Green Chemistry Approaches to Synthesis

Sustainable Catalytic Systems

The development of sustainable catalytic systems for the synthesis of methyl 2-chloro-4-methylnicotinate represents a significant advancement in green chemistry applications [21] [22]. Heterogeneous catalysts have emerged as particularly promising alternatives to traditional homogeneous acid catalysts, offering advantages in terms of recyclability, reduced waste generation, and simplified product purification [21] [22].

Solid acid catalysts, including zeolites, silica-supported acids, and ion-exchange resins, have demonstrated high activity and selectivity for esterification reactions [22] [23]. These catalysts can be easily separated from reaction mixtures and regenerated for multiple uses, significantly reducing the environmental impact of the process [22] [23]. The Dowex H+ resin system, when properly dried and activated, has shown particular promise for esterification reactions, achieving yields of 78-88% under mild conditions [23] [24].

Zinc-based catalysts have also shown excellent performance in fatty acid esterification reactions, with simple zinc salts such as zinc chloride, zinc acetate, and zinc oxide demonstrating high catalytic activity [22]. These catalysts offer the advantage of being easily recoverable and recyclable, with the zinc carboxylate formed during the reaction being insoluble in the ester product, facilitating catalyst separation and reuse [22].

Ionic liquid catalysts represent another promising class of sustainable catalytic systems [25] [26]. Imidazolium-based ionic liquids have shown high activity for esterification reactions while operating under relatively mild conditions (60-80°C) and offering excellent recyclability [25] [26]. The low volatility and thermal stability of ionic liquids make them particularly attractive for industrial applications [25] [26].

Energy-Efficient Reaction Conditions

Energy efficiency in chemical synthesis has become increasingly important as the chemical industry seeks to reduce its environmental footprint and operating costs [27] [28]. Several approaches have been developed to minimize energy consumption in the synthesis of methyl 2-chloro-4-methylnicotinate while maintaining high product yields and quality [27] [28].

Microwave-assisted synthesis has emerged as a highly energy-efficient alternative to conventional heating methods [13] [15]. Microwave irradiation provides rapid and uniform heating of reaction mixtures, significantly reducing reaction times from hours to minutes while maintaining or improving product yields [13] [15]. The selective heating of polar molecules by microwave radiation results in more efficient energy utilization compared to conventional heating methods [13] [15].

Room temperature and ambient pressure reaction conditions have been developed using appropriate catalytic systems [29] [30]. These mild conditions not only reduce energy consumption but also minimize the risk of side reactions and product decomposition [29] [30]. The use of light-powered reactions represents an emerging approach that could further reduce energy demands by utilizing solar energy instead of thermal energy [29].

Optimization of reaction conditions through statistical methods and process modeling has enabled the identification of optimal temperature, pressure, and catalyst loading conditions that minimize energy consumption while maximizing yields [27] [28]. These optimization studies have shown that carefully controlled reaction conditions can achieve high yields at lower temperatures than traditionally employed [27] [28].

Waste Reduction Strategies in Production

Waste reduction strategies in the production of methyl 2-chloro-4-methylnicotinate focus on minimizing the generation of hazardous byproducts and maximizing the utilization of raw materials [25] [31]. The implementation of atom-economical synthetic routes that maximize the incorporation of starting materials into the final product represents a fundamental approach to waste reduction [25] [31].

Solvent recovery and recycling systems have been implemented to minimize solvent waste generation [25] [31]. Advanced distillation techniques and membrane separation technologies enable the recovery and reuse of methanol and other solvents used in the esterification process, significantly reducing the environmental impact and operating costs [25] [31].

The development of solvent-free or water-based reaction systems represents a significant advancement in waste reduction [25] [26]. Enzymatic catalysis in aqueous media has shown particular promise, with lipase-catalyzed esterification reactions achieving high yields while using water as the primary reaction medium [26]. These systems eliminate the need for organic solvents and produce minimal waste streams [26].
Process intensification techniques, including continuous flow reactors and reactive distillation systems, have been shown to significantly reduce waste generation compared to traditional batch processes [19] [15]. These systems enable more efficient utilization of raw materials and energy while producing fewer byproducts [19] [15].

The implementation of closed-loop systems where waste streams are recycled back into the production process represents an advanced approach to waste minimization [25] [31]. These systems can achieve near-zero waste discharge while maintaining high product quality and economic viability [25] [31].

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Wikipedia

Methyl 2-chloro-4-methylpyridine-3-carboxylate

Dates

Last modified: 08-15-2023

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